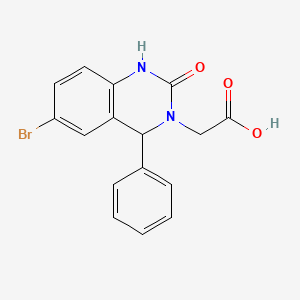

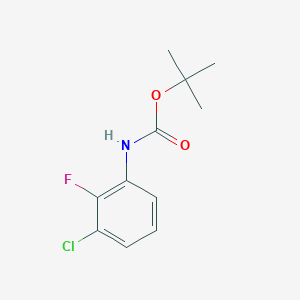

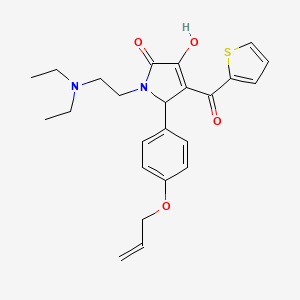

![molecular formula C21H27N7O2 B2625811 1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923217-87-2](/img/structure/B2625811.png)

1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: the construction of the 1,2,4-triazine ring on the basis of azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . Most methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Antitumor and Vascular Relaxing Effects : Novel heterocycles, including triazino purines, were synthesized and their biological activities examined. One compound showed activity against P 388 leukemia, although no potent vascular relaxing effects were observed for some of the triazino purines tested (Ueda et al., 1987).

Reactivity and Derivative Synthesis

- Boron-Containing Derivatives : The reaction of certain triazines with B12H11SH2– yielded boron-containing derivatives, exploring novel reactivity pathways and potential applications in materials science or pharmacology (Azev et al., 2003).

Photochemical Reactivity

- Photochemical Reactivity : A study on 2,4-dimethyl-1,2,4-triazine-3,5-(2H)-dione revealed unusual photochemical reactivity, undergoing regioselective cycloaddition to yield labile azetidine cycloadducts. This highlights the compound's potential in photochemical applications or as a probe in studying photochemical reactions (Hyatt & Swenton, 1972).

Synthesis of Novel Heterocycles

- Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research focused on synthesizing new triazino and triazolo purine derivatives, demonstrating significant activities against various cancer cell lines, HIV-1, and microbial strains. This indicates the potential of such compounds in developing new therapeutic agents (Ashour et al., 2012).

Antiviral Activity

- Synthesis and Antiviral Activity : A study on imidazo-s-triazine nucleosides revealed the synthesis of novel purine analogues and their moderate activity against rhinovirus, illustrating potential applications in antiviral drug development (Kim et al., 1978).

Molecular Structure Analysis

- Vibrational Spectral Analysis : The molecular structure and vibrational spectra of a potential chemotherapeutic agent were analyzed using density functional methods, highlighting the compound's high reactivity and potential medicinal applications (Mary et al., 2014).

Propiedades

IUPAC Name |

1-[2-(3,4-dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O2/c1-12-7-8-16(11-13(12)2)22-9-10-27-20-23-18-17(28(20)15(4)14(3)24-27)19(29)26(6)21(30)25(18)5/h7-8,11,15,22H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOOEOIKEIUABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

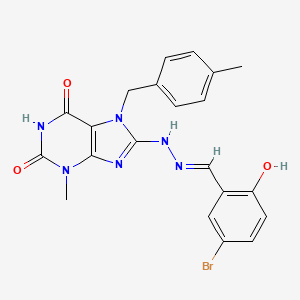

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)

![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)

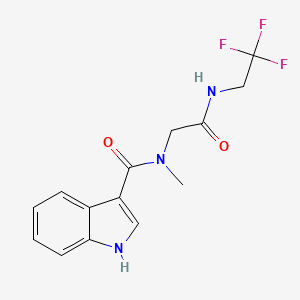

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)

![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)